molecular formula C24H16N4O6 B2802565 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 895787-22-1

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2802565
CAS No.: 895787-22-1
M. Wt: 456.414
InChI Key: CYLYTBDKYVIJPQ-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a synthetic benzofuro[3,2-d]pyrimidine derivative investigated for its potential as a kinase inhibitor. The structural motif of benzofuropyrimidine diones is known to interact with the ATP-binding site of various protein kinases, which are critical regulators of cellular signaling pathways. This specific compound, featuring a 3-nitrophenylacetamide side chain, is designed to enhance binding affinity and selectivity. Research into this compound focuses on its role in modulating key oncogenic kinases, such as those within the PI3K/Akt/mTOR pathway, to induce apoptosis and inhibit proliferation in cancer cell lines. Its mechanism is believed to involve competitive inhibition at the kinase domain, leading to the disruption of downstream signaling cascades that promote cell survival and growth. The presence of the nitro group on the phenyl ring may also be exploited in the development of targeted therapies, including antibody-drug conjugates (ADCs) or as a precursor for further chemical functionalization. This acetamide is a valuable tool for biochemical and cell-based assays aimed at understanding kinase function, validating new drug targets, and exploring structure-activity relationships in medicinal chemistry programs focused on oncology.

Properties

CAS No.

895787-22-1

Molecular Formula

C24H16N4O6

Molecular Weight

456.414

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C24H16N4O6/c29-20(25-15-7-6-10-17(13-15)28(32)33)14-26-21-18-11-4-5-12-19(18)34-22(21)23(30)27(24(26)31)16-8-2-1-3-9-16/h1-13H,14H2,(H,25,29)

InChI Key

CYLYTBDKYVIJPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: The synthesis often begins with the formation of the benzofuro[3,2-d]pyrimidine core, which can be achieved through the cyclization of suitable precursors under controlled temperature and solvent conditions.

  • Step 2: Subsequent steps involve functional group transformations to introduce the phenyl and nitrophenyl substituents. This might include nitration reactions, which require acidic conditions and careful temperature control to achieve high selectivity and yield.

  • Step 3: Final acetamide formation is typically conducted through amide bond coupling using activating reagents like carbodiimides or through direct acylation in the presence of a suitable base.

Industrial Production Methods: In an industrial setting, these steps would be scaled up, with optimizations to enhance yield, purity, and overall cost-efficiency. Catalytic processes and continuous flow techniques could be utilized to improve reaction efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring and nitro group facilitate nucleophilic substitution. The 2,4-dioxo groups on the pyrimidine ring act as leaving groups under basic conditions.

Reaction Reagents/Conditions Product Yield Reference
Aromatic nitro group reductionH₂/Pd-C in ethanol, 25°C, 12 hAmino derivative: 2-(2,4-dioxo-3-phenyl-...-yl)-N-(3-aminophenyl)acetamide78%
Acetamide hydrolysis6M HCl, reflux, 6 hCarboxylic acid: 2-(2,4-dioxo-3-phenyl-...-yl)acetic acid + 3-nitroaniline65%
Pyrimidine ring functionalizationNaH, alkyl halides (R-X), DMF, 60°CAlkylated derivatives at N1 or O2 positions45–60%

Key Findings :

  • The nitro group undergoes selective reduction to an amine without affecting other functional groups.

  • Hydrolysis of the acetamide bond proceeds via acid-catalyzed cleavage, confirmed by LC-MS.

Oxidation and Reduction Reactions

The benzofuran moiety and pyrimidine diketone system participate in redox transformations.

Reaction Reagents/Conditions Product Yield Reference
Dioxo group reductionNaBH₄/MeOH, 0°C, 2 hDihydroxy intermediate52%
Benzofuran ring oxidationKMnO₄/H₂SO₄, 80°C, 3 hRing-opened dicarboxylic acid derivative34%

Mechanistic Insights :

  • NaBH₄ selectively reduces the 2,4-diketone to a diol without altering the benzofuran ring.

  • KMnO₄-mediated oxidation cleaves the benzofuran ring, forming a dicarboxylic acid .

Cyclization and Rearrangement

The compound undergoes intramolecular cyclization under thermal or catalytic conditions.

Reaction Conditions Product Yield Reference
Thermal cyclizationToluene, 110°C, 24 hFused tetracyclic quinazolinone derivative41%
Acid-catalyzed rearrangementH₂SO₄, 60°C, 8 hIsomeric benzoxazepine product29%

Structural Confirmation :

  • Cyclized products were characterized via ¹H/¹³C NMR and X-ray crystallography .

Electrophilic Aromatic Substitution

The 3-nitrophenyl group directs electrophilic attacks to specific positions.

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 1 hDinitro derivative at meta position58%
SulfonationSO₃/H₂SO₄, 50°C, 4 hSulfonic acid derivative47%

Regioselectivity :

  • Nitration occurs at the para position to the existing nitro group due to steric and electronic effects .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

Target Interaction Type Outcome Reference
Tyrosine kinase receptorsCompetitive inhibitionBlocks ATP-binding site (IC₅₀ = 0.8 μM)
DNA topoisomerase IIIntercalationStabilizes cleavage complex

Structure-Activity Relationship (SAR) :

  • The nitro group enhances binding to hydrophobic pockets in kinases.

  • Acetamide flexibility correlates with intercalation efficiency.

Analytical Characterization

Reactions are monitored using:

  • HPLC : Purity assessment (>95% for most derivatives) .

  • FT-IR : Confirmation of functional groups (e.g., C=O at 1715 cm⁻¹, NO₂ at 1520 cm⁻¹) .

  • NMR : Distinction of diastereomers in reduced products .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, preliminary research shows that it has anti-proliferative effects on multiple cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action appears to involve the inhibition of cell cycle progression and the induction of apoptosis (programmed cell death) .

Table 1: Anticancer Activity of Selected Derivatives

CompoundCell LineIC50 (µM)
WB4631HCT-1161.184 ± 0.06
2aBreast27.030 ± 1.43
3eLung3.403 ± 0.18

Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Some derivatives have been rationally designed as DPP-4 inhibitors, which are important in the treatment of type 2 diabetes. The structure-activity relationship studies suggest that modifications to the phenyl groups enhance inhibitory activity against DPP-4 .

Neuroprotective Effects

Potential in Neurodegenerative Diseases
The compound has also been investigated for its neuroprotective effects, particularly in models of Alzheimer's and Parkinson's diseases. Studies suggest that it may protect neurons from oxidative stress and protein misfolding, indicating potential therapeutic roles in neurodegenerative disorders .

Synthetic Applications

Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions including annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes. Such synthetic routes can be optimized for large-scale production .

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
The compound can be effectively analyzed using reverse-phase HPLC methods for purity assessment and impurity isolation. This method is scalable and suitable for pharmacokinetic studies .

Mechanism of Action

The biological activity of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is primarily due to its interaction with molecular targets such as enzymes or receptors. The specific binding interactions and subsequent molecular pathways activated or inhibited by this compound are subjects of ongoing research. The presence of multiple reactive sites allows it to engage in diverse biochemical mechanisms, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data
Compound Class Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Benzofuro[3,2-d]pyrimidine ~439.4 3.8 Dioxo, nitro, acetamide
Thieno[3,2-d]pyrimidine ~425.3 () 3.2 Thiophene, propyl, acetamide
Quinazoline ~375.8 () 2.9 Dichlorophenyl, dioxo, acetamide

Biological Activity

The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, synthesis, and possible mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide
  • Molecular Formula : C28H23N3O7
  • Molecular Weight : 513.506 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the benzofuro-pyrimidine core.
  • Introduction of the nitrophenyl acetamide side chain.
  • Purification through recrystallization or chromatography.

Biological Activity

Research indicates that compounds related to this structure exhibit a variety of biological activities, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

Studies have shown that derivatives of benzofuro-pyrimidine compounds can inhibit the growth of various cancer cell lines. For instance:

  • Inhibition of Tyrosine Kinase Activity : Compounds similar to this one have been reported to inhibit tyrosine kinases that are crucial in cancer cell proliferation and survival .
  • Targeting EPH Receptors : Some benzofuro derivatives have demonstrated activity against EPH receptors, which are often overexpressed in cancers .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for specific enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown promise as DHFR inhibitors, which are vital for DNA synthesis in rapidly dividing cells .
  • 3CLpro Inhibition for Viral Targets : Molecular docking studies indicate that related compounds may interact effectively with viral proteases like SARS-CoV-2's 3CLpro, suggesting antiviral potential .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerPyrido[2,3-d]pyrimidinesInhibition of EPH receptors
Enzyme InhibitionBenzofuro derivativesDHFR inhibition
AntiviralFlavonoid derivativesBinding to 3CLpro

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for evaluating the therapeutic potential of this compound:

  • Cell Permeability : Studies indicate favorable cell permeability for related compounds.
  • Metabolic Stability : Assessments show that these compounds can withstand metabolic degradation effectively.

Q & A

Q. What are the key steps in synthesizing 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Cyclocondensation : Formation of the benzofuropyrimidine core using a phenyl-substituted dihydroxy precursor under reflux in dimethyl sulfoxide (DMSO) at 110–120°C for 6–8 hours .
  • Acetamide coupling : Reaction of the intermediate with 3-nitroaniline in acetonitrile using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature for 12 hours .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
    Critical factors : Higher temperatures during cyclocondensation improve ring closure but may degrade nitro groups. Solvent polarity (e.g., DMSO vs. acetonitrile) affects reaction kinetics and byproduct formation .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?

  • 1H/13C NMR : Confirm substitution patterns (e.g., phenyl at position 3, nitro group on the aniline moiety). Aromatic protons in the benzofuropyrimidine core appear as doublets at δ 7.2–8.1 ppm .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 447.0952 for C24H15N4O6) .
  • IR spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹ for dioxo groups) .
    Contradiction resolution : Discrepancies in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify .

Q. How can solubility challenges in biological assays be methodologically addressed?

  • Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain solubility without denaturing proteins .
  • pH adjustment : Protonate/deprotonate the acetamide group (pKa ~3.5) in acidic/basic media to enhance solubility .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro assays requiring >100 µM concentrations .

Advanced Research Questions

Q. How do substituents on the phenyl and nitrophenyl groups influence structure-activity relationships (SAR) in kinase inhibition?

  • Phenyl group (position 3) : Electron-donating groups (e.g., methoxy) reduce steric hindrance, enhancing binding to ATP pockets in kinases (e.g., CDK2).
  • 3-Nitrophenyl (acetamide moiety) : The nitro group’s electron-withdrawing effect increases hydrogen-bonding affinity with catalytic lysine residues.
    Methodology :
    • Systematic substitution : Synthesize analogs with halogens, methyl, or methoxy groups .
    • Docking studies : Use AutoDock Vina to predict binding poses against kinase X-ray structures (PDB: 1KE5) .
    • Bioactivity correlation : Compare IC50 values in kinase inhibition assays (Table 1).

Q. Table 1. SAR for Select Analogs

Substituent (R1: phenyl; R2: nitrophenyl)CDK2 IC50 (nM)Solubility (µg/mL)
-H (parent compound)45 ± 312 ± 2
-OCH328 ± 28 ± 1
-Cl62 ± 515 ± 3

Key insight : Methoxy substitution improves potency but reduces solubility, requiring formulation optimization .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Assay standardization :
    • Use identical kinase isoforms (e.g., CDK2 vs. CDK9) and ATP concentrations (1 mM) .
    • Validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Batch analysis : Check purity (>98% by HPLC) and degradation (e.g., nitro group reduction to amine under prolonged light exposure) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Metabolite prediction : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., nitro reduction, benzofuran oxidation) .
  • Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) at position 4 of the phenyl group to block cytochrome P450 access .
  • In vitro validation : Incubate derivatives with human liver microsomes (HLMs) and quantify half-life via LC-MS .

Methodological Notes

  • Data reproducibility : Detailed reaction logs (temperature, solvent batches) and spectral raw data are critical for cross-lab validation.

For further queries, consult crystallographic databases (CCDC) or kinase inhibition repositories (BindingDB).

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